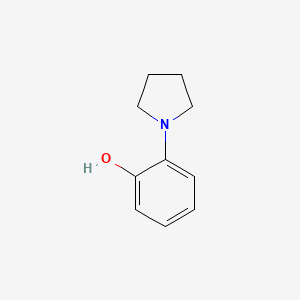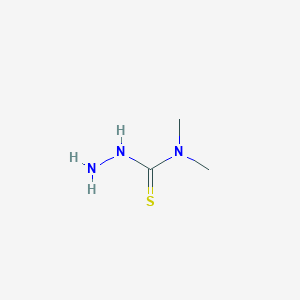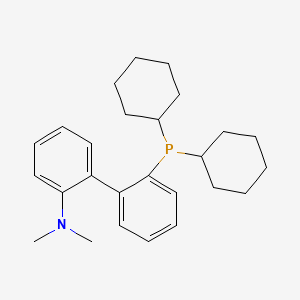
2-(Pyrrolidin-1-yl)phenol
Vue d'ensemble
Description
2-(Pyrrolidin-1-yl)phenol is a chemical compound that belongs to the class of alkylaminophenols, which are known for their potential biological activity. The compound has been synthesized experimentally and has shown a high antioxidant value, suggesting its potential as a biologically active drug .
Synthesis Analysis
The synthesis of related compounds to 2-(Pyrrolidin-1-yl)phenol has been reported in various studies. For instance, the synthesis of 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)phenol was achieved through the reaction of 1,4-di(2-thienyl)-1,4-butanedione and 4-aminophenol . Another related compound, 2-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-yl)phenols, was synthesized with different substituents, displaying intense fluorescence when excited with UV light . Additionally, oligo-2-[(pyridine-2-yl-methylene)amino]phenol was synthesized by oxidative polycondensation in an aqueous alkaline medium using air as an oxidant .
Molecular Structure Analysis
The molecular structure and tautomeric properties of 2-(3-pyridylmethyliminomethyl)phenol, a compound structurally similar to 2-(Pyrrolidin-1-yl)phenol, were determined by X-ray crystallography, NMR, UV, and IR spectroscopy . The crystal structure of Zn(II) and Cd(II) coordination compounds containing a related Schiff-base ligand was investigated using structural analyses and theoretical calculations .
Chemical Reactions Analysis
The chemical reactivity of compounds similar to 2-(Pyrrolidin-1-yl)phenol has been explored in various studies. For example, 2-(2-hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides underwent ring opening in the presence of trifluoroacetic acid, leading to the formation of new substituted dibenzoxanthenes . The Schiff base derived from salicylaldehyde and aminopyridines showed tautomeric interconversion into the ketoamine in polar solvents .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using various techniques. The electroactive phenol-based polymer synthesized from 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)phenol was characterized by TG–DTA, DSC, GPC, and solubility tests . The oligomer derived from 2-[(pyridine-2-yl-methylene)amino]phenol was analyzed using 1H NMR, FT-IR, UV-Vis, SEC, and elemental analysis, showing stability against thermooxidative decomposition . The antimicrobial properties of oligomer and monomer/oligomer–metal complexes of 2-[(pyridine-3-yl-methylene)amino]phenol were also examined .
Applications De Recherche Scientifique
Antitumor Activity
2-(Pyrrolidin-1-yl)phenol derivatives have shown potential as antitumor compounds. A study synthesized a series of new 2-(2-aminopyrimidin-4-yl)phenol derivatives, which, when substituted with pyrrolidine-3,4-diol, exhibited potent inhibitory activity against CDK1 and CDK2, key enzymes in cell division and cancer progression (Lee, Kim, & Jeong, 2011).
Synthesis of Complex Organic Compounds
2-(Pyrrolidin-1-yl)phenol derivatives have been used in synthesizing various complex organic compounds. For instance, they have been involved in the formation of dibenzoxanthenes, diarylmethanes, and calixarenes, showcasing their utility in complex chemical synthesis (Gazizov et al., 2015).
Molecular and Structural Analysis
The molecule 2-((4-(hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol, a variant of 2-(Pyrrolidin-1-yl)phenol, has been synthesized and studied for its molecular and structural properties. Extensive spectroscopic (FTIR, UV, NMR) studies and quantum chemical calculations have been performed, enhancing the understanding of its structural properties and potential applications (Ulaş, 2021).
Luminescent and Magnetic Properties
Compounds based on 2-(Pyrrolidin-1-yl)phenol derivatives have been studied for their luminescent and magnetic properties. These studies are significant for the development of new materials with potential applications in fields like material science and electronics (Gao et al., 2014).
Catalytic Applications
2-(Pyrrolidin-1-yl)phenol derivatives have been used as ligands in catalytic processes. For example, they have been involved in copper-catalyzed cross-coupling reactions, facilitating the formation of vinyl C-N and C-O bonds and highlighting their role in catalysis (Kabir et al., 2010).
Safety And Hazards
Orientations Futures
While specific future directions for 2-(Pyrrolidin-1-yl)phenol are not detailed in the retrieved papers, the study of pyrrolidine and its derivatives continues to be a significant area of research in drug discovery . The versatility of the pyrrolidine scaffold makes it a promising candidate for the development of novel biologically active compounds .
Propriétés
IUPAC Name |
2-pyrrolidin-1-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c12-10-6-2-1-5-9(10)11-7-3-4-8-11/h1-2,5-6,12H,3-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSBDRFDXWRZAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370535 | |
| Record name | 2-(Pyrrolidin-1-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrrolidin-1-yl)phenol | |
CAS RN |
4787-77-3 | |
| Record name | 2-(Pyrrolidin-1-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4787-77-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-[2-Hydroxy-3-(2-methoxy-4-propanoylphenoxy)propoxy]-3-methoxyphenyl]propan-1-one](/img/structure/B1301924.png)












